2-(4-bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole
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Overview
Description
2-(4-bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of a bromo and nitro group on the phenyl ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 4-bromo-3-nitrobenzohydrazide with benzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions. The reaction proceeds through the formation of an intermediate acyl hydrazide, which cyclizes to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.
Oxidation Reactions: The phenyl ring can undergo oxidation reactions to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3).
Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in aqueous solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Formation of substituted derivatives with various functional groups.
Reduction: Formation of 2-(4-amino-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole.
Oxidation: Formation of oxidized derivatives with additional functional groups on the phenyl ring.
Scientific Research Applications
2-(4-bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of materials with specific electronic and optical properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 2-(4-bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the oxadiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole
- 2-(4-fluoro-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole
- 2-(4-methyl-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole
Uniqueness
2-(4-bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole is unique due to the presence of the bromo group, which enhances its reactivity and allows for further functionalization. The combination of the bromo and nitro groups also contributes to its distinct electronic properties, making it a valuable compound in various applications.
Properties
IUPAC Name |
2-(4-bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrN3O3/c15-11-7-6-10(8-12(11)18(19)20)14-17-16-13(21-14)9-4-2-1-3-5-9/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFDUEVYUFNGGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=C(C=C3)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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